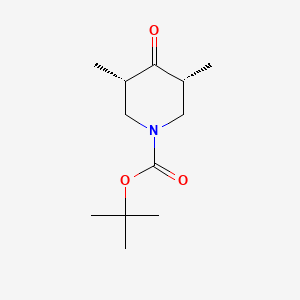

tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate

Description

tert-Butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 1379330-61-6) is a chiral piperidine derivative widely utilized as a building block in pharmaceutical synthesis. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.31 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protective group, a 4-oxo (ketone) moiety, and two methyl groups at the 3R and 5S positions of the piperidine ring. This stereochemical arrangement and functional group composition make it valuable for constructing complex molecules, particularly in medicinal chemistry for protease inhibitors or kinase-targeted therapies .

Properties

IUPAC Name |

tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHLCGOZBTXTTE-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1=O)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate can be achieved through several routes. One common method involves the cyclization of appropriately substituted precursors under controlled reaction conditions. For instance, starting with tert-butyl acetoacetate and a suitable 1,3-dicarbonyl compound, one can obtain the desired piperidine derivative through cyclization using a base such as sodium hydride. The reaction is typically conducted in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to avoid moisture interference.

Industrial Production Methods

While laboratory-scale synthesis provides valuable insights, industrial-scale production often requires optimization for yield, efficiency, and cost-effectiveness. Large-scale preparation might involve catalytic hydrogenation techniques, advanced purification processes, and the use of continuous flow reactors to streamline the synthesis and enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: : This compound can be oxidized under specific conditions to yield corresponding ketones or carboxylic acids.

Reduction: : It may be reduced to amines or alcohols using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Nucleophilic substitution reactions are possible, especially at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like LiAlH₄ for reduction, and bases like sodium hydride for cyclization and substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired selectivity and yield.

Major Products Formed

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Formation of amines or alcohols.

Substitution: : Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate finds applications across multiple domains:

Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: : Employed in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine: : Potential precursor for developing pharmaceutical agents targeting various diseases.

Industry: : Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

The biological activity of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate often involves interactions with specific enzymes or receptors. These interactions can inhibit or activate biochemical pathways, leading to therapeutic or research-relevant outcomes.

Molecular Targets and Pathways Involved

Potential molecular targets include enzymes involved in metabolic pathways, ion channels, or receptors on cell surfaces. The precise mechanism depends on the derivative being studied and its intended application.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters of the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents |

|---|---|---|---|---|---|

| tert-Butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate | 1379330-61-6 | C₁₂H₂₁NO₃ | 227.31 | Boc, 4-oxo, methyl | 3R,5S-dimethyl |

| tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate | 2382089-24-7 | C₁₀H₁₉NO₄ | 217.26 | Boc, 3,5-dihydroxy | 3S,5S-dihydroxy |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Boc, carboxylic acid, phenyl | 4-phenyl, 3-carboxylic acid |

Functional Group Impact on Properties

Reactivity: The 4-oxo group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or reductions. The phenyl and carboxylic acid substituents in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) introduce aromaticity and acidity, making it suitable for ionic interactions in drug-receptor binding .

Stereochemical Influence :

- The 3R,5S configuration in the target compound creates a rigid piperidine ring, optimizing spatial alignment for chiral synthesis. The dihydroxy analog’s 3S,5S configuration may alter hydrogen-bonding networks in crystal structures or protein interactions .

Molecular Weight and Solubility :

- The dihydroxy analog’s lower molecular weight (217.26 g/mol) suggests higher polarity and aqueous solubility compared to the target compound (227.31 g/mol). The phenyl-carboxylic acid derivative (305.37 g/mol) exhibits increased lipophilicity due to aromatic and alkyl chains .

Biological Activity

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is a chiral compound belonging to the piperidine class, which has gained attention for its biological activity and applications in pharmaceutical synthesis. This article delves into the compound's biological significance, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl ester group and methyl substituents at the 3 and 5 positions. Its structural formula is represented as follows:

This structure contributes to its unique reactivity and biological activity, particularly in the context of drug development.

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate primarily functions as an intermediate in the biosynthesis of rosuvastatin, a lipid-lowering agent. The compound exhibits significant interaction with carbonyl reductase enzymes, which facilitate its conversion into active pharmaceutical ingredients. This interaction is crucial for the effective synthesis of rosuvastatin, highlighting the compound's role in managing cholesterol levels in plasma.

Biochemical Pathways

The biochemical pathways involving this compound include:

- Biosynthesis of Rosuvastatin : The compound acts as a precursor in the synthesis of rosuvastatin through enzymatic reactions involving carbonyl reductases.

- Pharmacokinetics : Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its interactions with specific enzymes and cofactors like NADH/NADPH.

Lipid-Lowering Effects

Research indicates that tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate plays a pivotal role in lowering low-density lipoprotein (LDL) cholesterol levels. This effect is primarily mediated through its conversion into rosuvastatin, which has been shown to significantly reduce LDL cholesterol in clinical settings.

Enzyme Interactions

The compound's biological activity is largely attributed to its interactions with various enzymes:

- Carbonyl Reductase : Exhibits excellent activity facilitating the conversion processes necessary for drug synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate:

-

Study on Rosuvastatin Synthesis :

- Objective : To evaluate the efficiency of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate as an intermediate in rosuvastatin production.

- Findings : Demonstrated high yields and purity levels when used as a precursor in laboratory settings.

-

Enzyme Activity Analysis :

- Objective : To assess the interaction between the compound and carbonyl reductase.

- Findings : Showed that the compound significantly enhances enzyme activity, leading to increased production rates of bioactive molecules.

Comparative Analysis

A comparison of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate with other piperidine derivatives reveals its unique properties:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate | Structure | Lipid-lowering agent | Intermediate for pharmaceuticals |

| Other Piperidines | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via tert-butyloxycarbonyl (Boc) protection of a piperidine precursor. Key steps include:

- Introduction of the Boc group using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) .

- Optimization of stereochemistry via chiral auxiliaries or asymmetric catalysis to achieve the (3R,5S) configuration .

- Reaction conditions (temperature, solvent polarity, and time) critically impact diastereomeric ratios. For example, polar aprotic solvents like DMF may enhance reaction rates but reduce selectivity .

- Analytical Validation : Confirm structure and purity using NMR (¹H/¹³C), MS, and IR spectroscopy. Chiral HPLC can resolve enantiomeric excess .

Q. How can researchers ensure accurate characterization of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, and what analytical discrepancies might arise?

- Key Techniques :

- NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and piperidine ring protons (δ 3.0–4.0 ppm, multiplet) .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 228.3 (C₁₂H₂₁NO₃) .

- Common Pitfalls :

- Overlapping signals in NMR due to conformational flexibility of the piperidine ring .

- Contradictions between theoretical and observed melting points due to polymorphic forms .

Q. What safety protocols are recommended for handling tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate in laboratory settings?

- Hazard Mitigation :

- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical advice .

- Store in a cool, dry environment (<25°C) away from oxidizers .

- Toxicity Data : Limited acute toxicity reported, but assume potential respiratory irritation based on structural analogs .

Advanced Research Questions

Q. How can the stereochemical integrity of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate be preserved during derivatization or scale-up?

- Strategies :

- Use low-temperature conditions (−20°C to 0°C) during nucleophilic substitutions to minimize epimerization .

- Continuous flow microreactors improve reproducibility and reduce racemization compared to batch processes .

Q. What methodologies address low yields in the synthesis of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate under green chemistry principles?

- Innovations :

- Solvent-free mechanochemical synthesis reduces waste and improves atom economy .

- Biocatalytic approaches using lipases or transaminases for selective amidation/oxidation steps .

- Data Table :

| Method | Yield (%) | Purity (%) | Solvent Used |

|---|---|---|---|

| Traditional Boc Protection | 65–75 | 98 | DCM |

| Flow Chemistry | 82–88 | 99 | THF |

| Mechanochemical | 78 | 97 | Solvent-free |

Q. How do researchers resolve contradictions in biological activity data for tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate derivatives?

- Approach :

- Conduct structure-activity relationship (SAR) studies to isolate effects of substituents (e.g., methyl vs. fluoro groups) .

- Use molecular docking to predict binding affinities to target enzymes (e.g., kinases or proteases) .

Q. What strategies optimize the compound’s stability in aqueous media for drug delivery applications?

- Stabilization Techniques :

- Encapsulation in cyclodextrins or liposomes to shield the hydrolytically labile Boc group .

- pH-controlled release systems leveraging the piperidine ring’s basicity (pKa ~8.5) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.